(4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes a pyrazolone core, a cyclopentylamino group, and a phenyl-tetrazolyl-thio substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves multi-step reactions. One common method includes the condensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of catalysts such as piperidine . Another approach involves the reaction of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the pyrazolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Piperidine, sodium acetate, and various metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3H-Pyrazol-3-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their role in various biological pathways.
Medicine: Investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Applied in the development of agrochemicals and as chelating agents for metal ions.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant and anti-inflammatory properties.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits significant anticancer activity.
Uniqueness
What sets 3H-Pyrazol-3-one, 4-[(cyclopentylamino)methylene]-2,4-dihydro-2-phenyl-5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
669747-29-9 |
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Molecular Formula |
C23H23N7OS |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(cyclopentyliminomethyl)-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H23N7OS/c31-22-20(15-24-17-9-7-8-10-17)21(26-29(22)18-11-3-1-4-12-18)16-32-23-25-27-28-30(23)19-13-5-2-6-14-19/h1-6,11-15,17,26H,7-10,16H2 |
InChI Key |
SCGLSUOFWSNUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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